(5Z)-2-(3,4-dimethoxyphenyl)-5-[(5-methyl-2-furyl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
The compound “(5Z)-2-(3,4-dimethoxyphenyl)-5-[(5-methyl-2-furyl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” belongs to the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one class, characterized by a fused thiazole-triazole core with variable substituents at positions 2 and 5. The 3,4-dimethoxyphenyl group at position 2 contributes electron-donating effects, while the 5-methyl-2-furylmethylene group at position 5 introduces heteroaromaticity and steric bulk.
Properties
Molecular Formula |
C18H15N3O4S |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
(5Z)-2-(3,4-dimethoxyphenyl)-5-[(5-methylfuran-2-yl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C18H15N3O4S/c1-10-4-6-12(25-10)9-15-17(22)21-18(26-15)19-16(20-21)11-5-7-13(23-2)14(8-11)24-3/h4-9H,1-3H3/b15-9- |
InChI Key |
ZJZGNWYGVOZXTP-DHDCSXOGSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=C(C=C4)OC)OC)S2 |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)N3C(=NC(=N3)C4=CC(=C(C=C4)OC)OC)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(3,4-dimethoxyphenyl)-5-[(5-methyl-2-furyl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps. One common synthetic route starts with the preparation of the thiazole and triazole precursors. These precursors are then subjected to a condensation reaction under controlled conditions to form the final compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts like p-toluenesulfonic acid (PTSA) to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(3,4-dimethoxyphenyl)-5-[(5-methyl-2-furyl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may be carried out at elevated temperatures with acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-2-(3,4-dimethoxyphenyl)-5-[(5-methyl-2-furyl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown promise as a potential therapeutic agent. Research has indicated its potential use in the treatment of various diseases, including cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a valuable candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of (5Z)-2-(3,4-dimethoxyphenyl)-5-[(5-methyl-2-furyl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogs
Physicochemical Properties
Melting Points
Melting points correlate with substituent polarity and crystallinity:
- High-melting compounds : Derivatives with hydrogen-bonding groups (e.g., 5e: 269–271°C, 5d: 262–263°C) exhibit elevated melting points .
- Low-melting compounds: Nonpolar substituents (e.g., 2c: 133–136°C) reduce melting points due to weaker intermolecular forces . The target compound’s 5-methyl-2-furylmethylene group may lower its melting point compared to hydroxyl- or amino-substituted analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
